![molecular formula C20H24N4O5S B2529531 5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-63-0](/img/structure/B2529531.png)
5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of novel compounds with the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold, such as the one mentioned in the command prompt, involves multi-component and multi-stage synthetic protocols. In the study presented, a series of 24 novel compounds were synthesized, which included derivatives with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties. The synthesis resulted in a mixture of Z/E-isomers in solution for the 5-aminomethylidene derivatives. This indicates that the synthetic approach can yield a variety of structural isomers, which may have different biological activities or properties .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the study includes a thiazolo[3,2-b][1,2,4]triazole-6-one core. The presence of different substituents, such as aryl or heteryl groups, can significantly influence the molecular conformation and, consequently, the biological activity. The Z/E-isomerism observed in the synthesized compounds could also play a crucial role in their interaction with biological targets, as the spatial arrangement of the molecules can affect binding affinity and specificity .
Chemical Reactions Analysis
The compounds synthesized in the study were evaluated for their anticancer properties, which implies that they may undergo specific chemical reactions with biological targets, such as enzymes or receptors involved in cancer cell proliferation. The study does not detail the exact chemical reactions these compounds participate in within the biological context, but their activity in the NCI 60 lines screen suggests that they may interact with cellular components to exert their anticancer effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the study. However, the presence of the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold and various substituents suggests that these compounds would have distinct physicochemical characteristics, such as solubility, lipophilicity, and stability, which are important for their biological activity and pharmacokinetic profile. The study mentions that some compounds exhibited excellent anticancer properties at a concentration of 10 μM and were not toxic to normal somatic cells, indicating a favorable selectivity profile .
Case Studies and Applications
The study provides a case of the application of these compounds in anticancer therapy. Derivatives 2h and 2i were highlighted as the most active against cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs. The selective toxicity towards cancer cells and not normal somatic cells is particularly noteworthy, as it suggests a therapeutic window that could be exploited in drug development. A preliminary structure-activity relationship (SAR) study was performed, which is crucial for understanding the features that contribute to the anticancer activity and for guiding further optimization of these compounds .
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Compounds structurally related to the one have been synthesized and evaluated for their anti-inflammatory activity. For example, derivatives of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol have been prepared and shown to exhibit anti-inflammatory properties. This suggests that modifications on the triazole ring, akin to the specified compound, can result in biologically active molecules with potential therapeutic applications (Labanauskas et al., 2001).
Anticancer and Antidiabetic Properties
Another study focused on the development of spirothiazolidines and related analogs, demonstrating significant anticancer and antidiabetic activities. This work underscores the utility of the spirocyclic and thiazolidine frameworks in the design of compounds with potent biological activities, which may include structures similar to the one you are interested in (Flefel et al., 2019).
Antitubercular Drug Candidate Study
A structural study on a promising antitubercular drug candidate, which shares a similar dioxa-azaspiro[4.5]decan scaffold with the compound , has been reported. This research emphasizes the importance of specific structural features for the activity against Mycobacterium tuberculosis, suggesting that similar compounds could be explored for their antitubercular potential (Richter et al., 2022).
Water Decontamination Applications
Compounds featuring thiazolo[3,2-b]-s-triazoles have been synthesized and their potential applications in water decontamination explored. This indicates the versatility of such compounds, beyond biomedical applications, to environmental remediation technologies (Hozien et al., 2021).
Antimicrobial Activity
A range of triazole and thiadiazole derivatives has been synthesized and evaluated for antimicrobial activity. This research highlights the potential of structurally related compounds to serve as templates for developing new antimicrobial agents, which could be relevant to the compound of interest (Taha, 2008).
properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-26-14-4-3-13(11-15(14)27-2)16(17-18(25)24-19(30-17)21-12-22-24)23-7-5-20(6-8-23)28-9-10-29-20/h3-4,11-12,16,25H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZKIDFLMRPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC5(CC4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

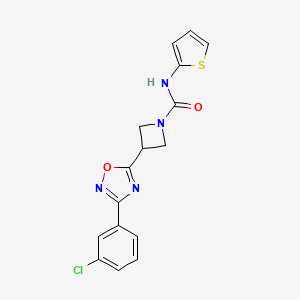
![Methyl 1-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2529450.png)

![9-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2529452.png)
![2-(4-Chlorophenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2529454.png)
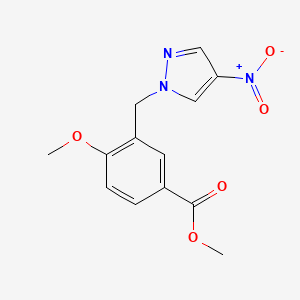

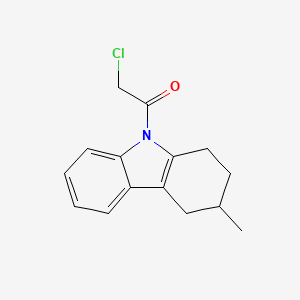
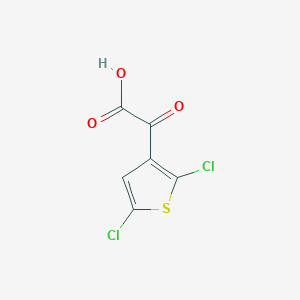
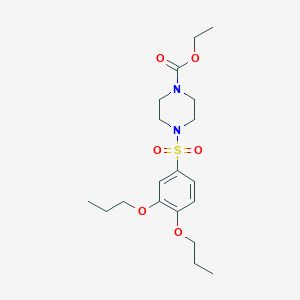
![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
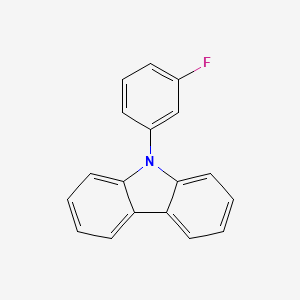
![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)